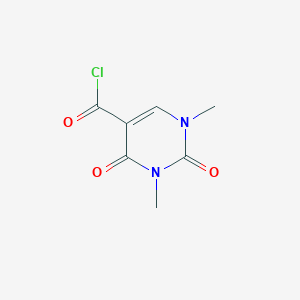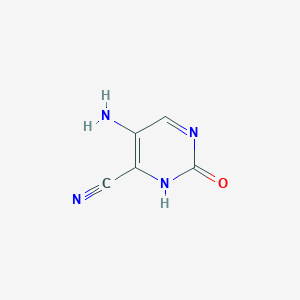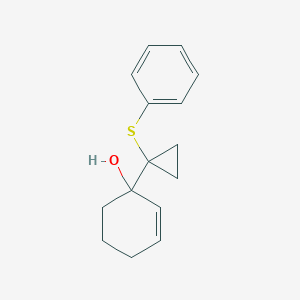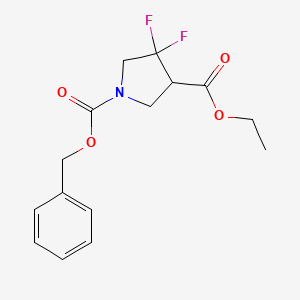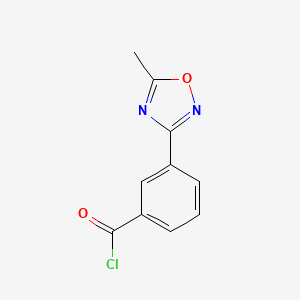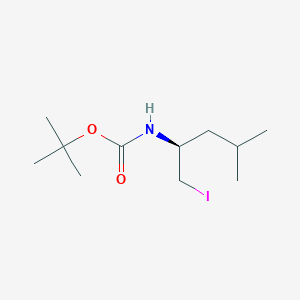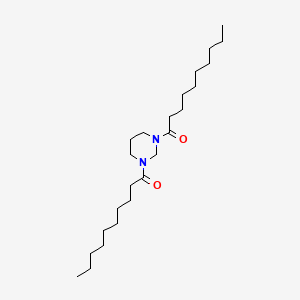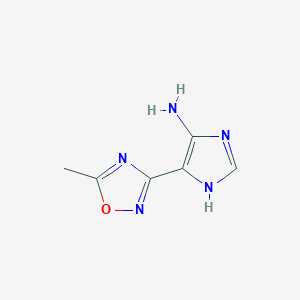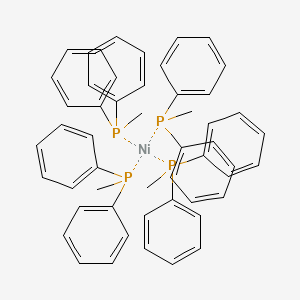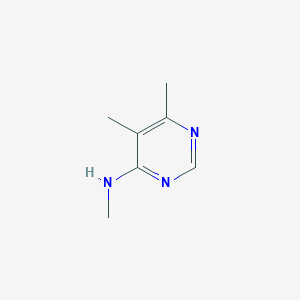![molecular formula C9H5ClN2O B13102286 2-(7-Chlorofuro[2,3-c]pyridin-3-yl)acetonitrile](/img/structure/B13102286.png)
2-(7-Chlorofuro[2,3-c]pyridin-3-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-Chlorofuro[2,3-c]pyridin-3-yl)acetonitrile is a chemical compound with the molecular formula C9H5ClN2O. It is a derivative of furo[2,3-c]pyridine, which is a fused heterocyclic compound containing both furan and pyridine rings. The presence of a chlorine atom at the 7-position and a nitrile group at the acetonitrile moiety makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Chlorofuro[2,3-c]pyridin-3-yl)acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7-chlorofuro[2,3-c]pyridine.
Formation of Acetonitrile Moiety: The acetonitrile group is introduced through a nucleophilic substitution reaction. This involves the reaction of 7-chlorofuro[2,3-c]pyridine with a suitable nitrile source, such as acetonitrile, in the presence of a base like sodium hydride or potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures (80-120°C) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and precise control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(7-Chlorofuro[2,3-c]pyridin-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The chlorine atom at the 7-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate and solvents like dimethylformamide or tetrahydrofuran.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced products such as primary amines.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
2-(7-Chlorofuro[2,3-c]pyridin-3-yl)acetonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(7-Chlorofuro[2,3-c]pyridin-3-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)acetonitrile: A structurally related compound with a pyrrolo[2,3-b]pyridine core.
2-Hydroxy-2-(pyridin-3-yl)acetonitrile: A compound with a hydroxyl group instead of a chlorine atom.
2-(2-Chloropyridin-3-yl)acetonitrile: A compound with a chloropyridine core.
Uniqueness
2-(7-Chlorofuro[2,3-c]pyridin-3-yl)acetonitrile is unique due to the presence of both furan and pyridine rings fused together, along with a chlorine atom at the 7-position and a nitrile group at the acetonitrile moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C9H5ClN2O |
|---|---|
Molecular Weight |
192.60 g/mol |
IUPAC Name |
2-(7-chlorofuro[2,3-c]pyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C9H5ClN2O/c10-9-8-7(2-4-12-9)6(1-3-11)5-13-8/h2,4-5H,1H2 |
InChI Key |
OMBURRQLQFUHCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1C(=CO2)CC#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


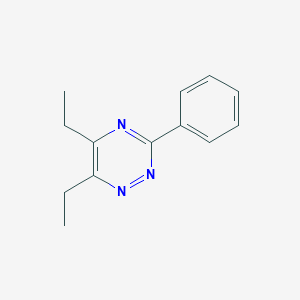
![(S)-2,3,4,9-Tetrahydrothiopyrano[2,3-b]indol-3-amine](/img/structure/B13102211.png)
![(R)-5-(Benzo[d]thiazol-2-yl)-2-(4-(4-methoxypyridin-2-yl)piperazin-1-yl)-6-(piperidin-3-ylamino)pyrimidin-4(3H)-one](/img/structure/B13102214.png)
